molecular formula C24H28O8 B1202195 Mallotojaponin CAS No. 86828-07-1

Mallotojaponin

Cat. No.: B1202195
CAS No.: 86828-07-1
M. Wt: 444.5 g/mol
InChI Key: GEWBQPFQVFANET-UHFFFAOYSA-N
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Description

Mallotojaponin is a natural product found in Lotus corniculatus, Lotus japonicus, and Mallotus japonicus with data available.

Scientific Research Applications

Antimicrobial Applications

1. Synergistic Effects Against Methicillin-resistant Staphylococcus aureus (MRSA)

Recent studies have demonstrated that mallotojaponin B exhibits significant antibacterial properties, especially when combined with chloramphenicol. In a study published in 2023, this compound B was shown to have a minimum inhibitory concentration (MIC) of 12.5 μg/mL against MRSA, which is notably more effective than chloramphenicol alone (MIC = 250 μg/mL) . The combination therapy not only displayed a synergistic effect (mean fractional inhibitory concentration index of 0.393) but also demonstrated bactericidal activity by inducing nucleotide leakage and inhibiting biofilm formation.

2. Anti-inflammatory Properties

This compound has also been linked to anti-inflammatory effects. An extract from Mallotus oppositifolius was shown to inhibit pro-inflammatory cytokine production during macrophage activation, indicating potential applications in inflammatory diseases .

Antimalarial Applications

1. Antiplasmodial Activity

This compound C and its derivatives have been extensively studied for their antimalarial properties. A study reported that this compound C exhibited potent activity against chloroquine-resistant Plasmodium falciparum, with IC50 values as low as 0.14 μM . This compound was effective in clearing asexual intraerythrocytic stages of the malaria parasite and significantly reduced the presence of mature gametocytes.

2. Derivative Synthesis and Evaluation

Research has focused on synthesizing various derivatives of this compound C to enhance its antimalarial efficacy. Some derivatives showed comparable or improved activity against Plasmodium falciparum, highlighting the importance of structural modifications for optimizing biological activity .

Antiproliferative Activities

1. Cancer Cell Line Studies

Mallotojaponins have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds derived from Mallotus oppositifolius exhibited significant cytotoxicity against the A2780 human ovarian cancer cell line, with IC50 values ranging from 1.10 μM to 6.3 μM for different derivatives . This suggests potential applications in cancer therapeutics.

Summary Table of this compound Applications

Application TypeSpecific ActivityReference
AntimicrobialSynergistic effect with chloramphenicol against MRSA
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimalarialPotent activity against chloroquine-resistant P. falciparum
AntiproliferativeCytotoxicity against A2780 ovarian cancer cells

Properties

CAS No.

86828-07-1

Molecular Formula

C24H28O8

Molecular Weight

444.5 g/mol

IUPAC Name

1-[3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

InChI

InChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3

InChI Key

GEWBQPFQVFANET-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O

Key on ui other cas no.

86828-07-1

Synonyms

3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone
mallotojaponin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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